molecular formula C16H14N4O2S B3002478 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide CAS No. 539807-40-4

2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide

Cat. No. B3002478
CAS RN: 539807-40-4
M. Wt: 326.37
InChI Key: QRRITMUAAISHAG-UHFFFAOYSA-N
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Description

The compound 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide is a derivative of the 1,3,4-oxadiazole class, which is known for its biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers discuss similar compounds with potential biological activities, such as antibacterial and anticancer properties .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves multiple steps. For instance, the synthesis of N-substituted derivatives mentioned in the first paper starts with the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by several conversion steps to yield the final compounds . Similarly, the synthesis of anticancer 2-chloro N-aryl substituted acetamide derivatives of 1,3,4-oxadiazole compounds involves linear synthesis and characterization by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized using spectroscopic techniques such as 1H-NMR, IR, mass spectrometry, and in some cases, 13C spectroscopy. These methods help elucidate the structure and confirm the identity of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives are typically nucleophilic substitution reactions, where a leaving group is replaced by another nucleophile. In the context of the papers provided, the reactions involve the use of a weak base and a polar aprotic solvent to facilitate the substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and biological activity. The papers discuss the biological activities of these compounds, including their antibacterial and anticancer properties, which are evaluated through in vitro assays . Additionally, Density Functional Theory (DFT) calculations can be used to predict the structure and geometry, as well as the electronic properties such as HOMO and LUMO levels, which are important for understanding the reactivity and interaction of these compounds with biological targets .

Scientific Research Applications

Corrosion Inhibition

Compounds structurally similar to 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide, specifically 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, have been synthesized and evaluated for their corrosion inhibition properties. These compounds showed promising results as corrosion inhibitors in both acidic and oil mediums, demonstrating the potential of related compounds for protecting metals against corrosion (Yıldırım & Çetin, 2008).

Anticancer Activity

Research into structurally similar compounds, such as different 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol, has demonstrated significant cytotoxicity against various cancer cell lines, including PANC-1 and HepG2. These findings suggest the potential for compounds within this chemical family to be developed into anticancer agents (Vinayak et al., 2014).

Antibacterial and Antifungal Activities

A novel series of 2-(1H-benzimidazol-2-ylsulfanyl) -N-(4-oxo-2-phenyl-thiazolidin-3yl) acetamides and derivatives have shown excellent antibacterial and antifungal activities against a range of microorganisms. This research highlights the potential of these compounds, which share a core structural motif with 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide, as new antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).

Thermally Stable Polymers

Compounds featuring the 1,3,4-oxadiazole unit, such as 2-[5-(3,5-dinitrophenyl)-1,3,4-oxadiazole-2-yl]pyridine, have been utilized in the synthesis of new, thermally stable polyimides and poly(amide-imide)s. These materials exhibit excellent solubility in common solvents and high thermal stability, suggesting the utility of the oxadiazole moiety in the design of high-performance polymers (Mansoori et al., 2012).

Oxidation Reactivity

Studies on the oxidation reactivity of compounds structurally similar to 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide, specifically 2-(pyridin-2-yl)-N,N-diphenylacetamides, have provided insights into their chemical behavior under oxidative conditions. These findings contribute to a broader understanding of the reactivity of such compounds, potentially informing their application in various chemical transformations (Pailloux et al., 2007).

Future Directions

The future directions in the research of 1,3,4-oxadiazole derivatives could involve the synthesis of novel compounds with improved activity. For instance, a clear trend of improved activity has been shown to be because of the chloro or fluoro, methyl linker in the form of acetyl group, isopropyl linker, and two methyl group-substituted piperidine moieties as well as in the form of methoxy functional group substitution to the phenyl ring of piperazine bases .

properties

IUPAC Name

N-(4-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-11-2-4-13(5-3-11)18-14(21)10-23-16-20-19-15(22-16)12-6-8-17-9-7-12/h2-9H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRITMUAAISHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide

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